2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S/c1-20(2)27(23,24)21-9-7-14(8-10-21)13-19-18(22)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNJYNTZDZJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide , identified by CAS number 2034330-87-3 , is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₉N₃O₅S
- Molecular Weight : 399.5 g/mol
- Structure : The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a methoxyphenyl moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors linked to cancer proliferation and inflammation.
Biological Activity Overview
-
Antiproliferative Effects :
- In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cells.
- A study reported a growth inhibitory concentration (GI50) value of approximately 3.18 µM for MCF-7 cells, indicating strong efficacy compared to standard chemotherapeutic agents .
- Mechanisms of Action :
Table 1: Summary of In Vitro Studies
Case Studies
-
Breast Cancer Treatment :
- A study conducted on MCF-7 cells indicated that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Further molecular docking studies revealed that the compound binds effectively to key proteins involved in cell cycle regulation.
- Neuroprotection :
Comparison with Similar Compounds
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- (E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Key Differences : - Incorporates benzothiazole or acrylamide scaffolds instead of piperidine.
- The trifluoromethyl and trimethoxyphenyl groups enhance metabolic stability and lipophilicity.
Therapeutic Implications : - These derivatives are patented for unspecified "pharmaceutical uses," likely targeting kinases or inflammatory pathways due to their structural resemblance to kinase inhibitors .
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Structure : Dichlorophenyl and pyrazolyl substituents.
Key Differences :
- Chlorine atoms replace methoxy groups, increasing electronegativity and steric hindrance.
- The pyrazolyl ring introduces conformational rigidity.
Structural Insights : - X-ray crystallography reveals three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . This flexibility contrasts with the constrained piperidine-sulfamoyl group in the target compound .
Goxalapladib (CAS-412950-27-7)
Structure : Complex naphthyridine-acetamide with trifluoromethylbiphenyl and methoxyethylpiperidine groups.
Key Differences :
- The naphthyridine core replaces the dimethoxyphenyl group, enabling π-π stacking interactions.
- Multiple fluorine atoms enhance BBB penetration.
Pharmacology : - Developed for atherosclerosis treatment , targeting lipoprotein-associated phospholipase A2 (Lp-PLA2). The acetamide linker here facilitates binding to the enzyme’s catalytic site .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The target compound’s piperidine-sulfamoyl group may confer better solubility than rigid analogs like the pyrazolyl-dichlorophenyl derivative .
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenyl moiety (electron-rich) contrasts with dichlorophenyl (electron-poor) derivatives, suggesting divergent binding mechanisms .
- Therapeutic Potential: While A-740003 and Goxalapladib are validated in pain and atherosclerosis, respectively, the target compound’s dimethylsulfamoyl-piperidine group positions it as a candidate for CNS disorders requiring BBB penetration .
Q & A
Q. What are the optimized synthetic routes for this compound, and what reaction conditions yield high purity?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide coupling : Reacting 3,4-dimethoxyphenylacetic acid derivatives with the piperidin-4-ylmethylamine intermediate using carbodiimide coupling agents (e.g., EDC/HCl) under inert atmospheres (N₂ or Ar) .
- Sulfamoylation : Introducing the N,N-dimethylsulfamoyl group to the piperidine ring using dimethylsulfamoyl chloride in dichloromethane with triethylamine as a base .
- Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which spectroscopic and analytical techniques confirm structural integrity and purity?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfamoyl groups at δ 2.8–3.1 ppm) .
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1150–1300 cm⁻¹) .
- X-ray crystallography : Resolves conformational flexibility (e.g., dihedral angles between aromatic rings and piperidine) and hydrogen-bonding patterns (R₂²(10) dimer motifs) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to evaluate binding affinity .
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can contradictions in bioactivity data across assays be resolved?
- Dose-response validation : Ensure consistent compound solubility (DMSO stock with <0.1% final concentration) and use internal controls (e.g., staurosporine for cytotoxicity) .
- Target specificity : Employ siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Metabolic stability : Assess liver microsome half-life (e.g., human/rat CYP450 isoforms) to rule out false negatives from rapid degradation .
Q. What computational methods elucidate interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR, PI3K) or GPCRs .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to study conformational dynamics of ligand-receptor complexes .
- QSAR modeling : Leverage datasets from PubChem or ChEMBL to predict bioactivity cliffs and optimize substituents .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact activity?
- SAR studies : Compare analogues (e.g., 3,4-dichlorophenyl or 4-methylphenyl variants) in enzymatic assays.
- Methoxy groups enhance solubility and π-stacking in hydrophobic pockets, while bulkier substituents may sterically hinder binding .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous flow reactors reduce reaction times and improve yield (e.g., 72% → 88% for amide coupling) .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for sulfamoylation to reduce toxicity .
- Process analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
